molecular formula C15H9FN4 B3182136 Tau tracer 2 CAS No. 2173361-80-1

Tau tracer 2

Katalognummer B3182136
CAS-Nummer: 2173361-80-1
Molekulargewicht: 264.26 g/mol
InChI-Schlüssel: JUPWIBZGGFVBCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tau tracer 2, also known as Pl-2620, is a Tau tracer used for imaging Tau protein aggregates . It can be used to diagnose neurodegenerative diseases .


Molecular Structure Analysis

Tau tracer 2 has a molecular formula of C15H9FN4 and a molecular weight of 264.26 . The exact molecular structure is not explicitly mentioned in the search results, but it’s known that it’s a small molecule that can cross the blood-brain barrier .


Physical And Chemical Properties Analysis

Tau tracer 2 is a solid substance with a molecular weight of 264.26 and a molecular formula of C15H9FN4 . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

Tau PET Imaging: Current Understanding and Future Directions

Tau PET imaging, including tracers like THK5317, THK5351, AV-1451, and PBB3, has significantly advanced the study of tauopathies, including Alzheimer's disease. These tracers enable the in vivo targeting of tau deposits in patients' brains, facilitating discrimination between different neurodegenerative diseases and monitoring disease progression. The development of these tracers faces challenges due to the complexity of tau deposits in various diseases, necessitating further research to fully understand their binding properties and potential as early biomarkers (Saint‐Aubert et al., 2017).

Tau PET Imaging and Aging

Tau PET agents, such as 18F-AV-1451, have been used to study tau retention patterns in aging and Alzheimer's disease. This imaging technique has revealed that older age is associated with increased tracer retention in specific brain regions, and these patterns are influenced by the presence of β-amyloid. The imaging also allows for the assessment of cognitive decline and its relation to tau deposition in various brain regions (Schöll et al., 2016).

Challenges and Opportunities in Tau PET Imaging

PET imaging for tauopathies faces challenges, including off-target binding and the need for high selectivity and affinity in tracers. The development of second-generation tau PET tracers is underway to address these challenges and improve the diagnosis and monitoring of neurodegenerative diseases. The potential of PET imaging as a biomarker for these diseases is significant, but further development and research are needed to fully realize this potential (Wang & Edison, 2019).

The First FDA-Approved Tau PET Tracer: Tauvid

Tauvid, approved in 2020 for PET imaging of Alzheimer's disease, marked a significant step in AD research. It targets tau pathology, a key pathology in AD. Despite limitations like off-target binding, the approval of Tauvid paves the way for second-generation tau tracers and further advancements in tau PET imaging (Jie et al., 2021).

Tau Imaging Variability in Dementia

The variability in binding of first-generation tau PET ligands like flortaucipir and the THK series in neurodegenerative dementias highlights the complexity of tau pathology imaging. These tracers show limitations in correlating with pathological tau load, sensitivity in early disease stages, and variability in tracer binding. This calls for rigorous assessment of new tau PET tracers before clinical application (Wren et al., 2018).

Eigenschaften

IUPAC Name

11-(2-fluoropyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN4/c16-14-7-9(3-6-18-14)12-2-1-10-11-8-17-5-4-13(11)20-15(10)19-12/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPWIBZGGFVBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C3=C(N2)C=CN=C3)C4=CC(=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tau tracer 2

CAS RN

2173361-80-1
Record name Izaflortaucipir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2173361801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IZAFLORTAUCIPIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWJ7I16SUJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tau tracer 2
Reactant of Route 2
Reactant of Route 2
Tau tracer 2
Reactant of Route 3
Reactant of Route 3
Tau tracer 2
Reactant of Route 4
Reactant of Route 4
Tau tracer 2
Reactant of Route 5
Tau tracer 2
Reactant of Route 6
Tau tracer 2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.